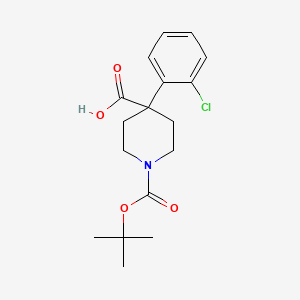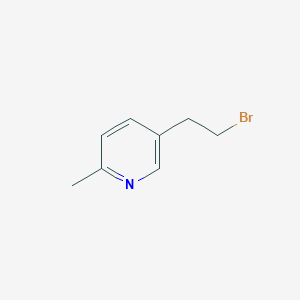![molecular formula C18H20N6Na3O15P3 B3026901 Adenosine 5'-triphosphoric acid gamma-[1-(2-nitrophenyl)ethyl]alpha,beta,gamma-trisodium salt CAS No. 117961-29-2](/img/structure/B3026901.png)
Adenosine 5'-triphosphoric acid gamma-[1-(2-nitrophenyl)ethyl]alpha,beta,gamma-trisodium salt
Vue d'ensemble
Description
Adenosine 5’-triphosphoric acid gamma-[1-(2-nitrophenyl)ethyl]alpha,beta,gamma-trisodium salt, also known as NPE-caged ATP, is a nucleotide analog . The terminal phosphate of this molecule is esterified with a blocking group, rendering the molecule biologically inactive . It is not intended for human or veterinary use and is used for research purposes only.
Synthesis Analysis
The synthesis of this compound involves the esterification of the terminal phosphate with a blocking group . The blocking group can be removed by flash photolysis with UV illumination at 360nm, resulting in a rapid and highly localized release of the free nucleotide at the site of illumination .Molecular Structure Analysis
The empirical formula of this compound is C18H21N6Na2O15P3 . It has a molecular weight of 700.29 g/mol .Chemical Reactions Analysis
The primary chemical reaction involving this compound is the removal of the blocking group from the terminal phosphate . This is achieved through flash photolysis with UV illumination at 360nm, which results in the rapid and highly localized release of the free nucleotide .Physical And Chemical Properties Analysis
This compound is typically available in powder form . It should be stored at a temperature of -20°C .Applications De Recherche Scientifique
Selective Recognition of Adenosine 5’-Triphosphate (ATP)
ATP is a crucial molecule in cellular metabolism, serving as the primary energy currency within cells. However, selectively recognizing ATP amidst other nucleoside triphosphates (such as GTP, CTP, and UTP) is challenging due to their similar structures. Researchers have explored metal-organic frameworks (MOFs) as sensing materials for this purpose . Here’s how it works:
Extracellular ATP and Biological Processes
Beyond its role in cellular metabolism, extracellular ATP and its breakdown product, adenosine, play essential roles in various biological processes:
Purines in Neuromuscular Transmission
ATP acts as a co-transmitter alongside acetylcholine in neuromuscular junctions. Additionally, adenosine, the final ATP metabolite, plays a role in synaptic cleft modulation .
Mécanisme D'action
Target of Action
The primary target of this compound, also known as “Caged ATP”, is the ATP-dependent processes within cells . This includes a wide range of cellular functions, such as energy transfer, signal transduction, and phosphorylation .
Mode of Action
“Caged ATP” is a nucleotide analog where the terminal phosphate is esterified with a blocking group, rendering the molecule biologically inactive . Upon irradiation with a short light pulse of 360 nm wavelength, the parent compound is released from its cage, resulting in a time- and quantity-specific concentration increase of ATP within the cell .
Biochemical Pathways
The compound affects ATP-dependent biochemical pathways. It has been used to study the dynamics of ATP-driven linear molecular motors such as myosin Va . The rapid and localized release of ATP can trigger specific biochemical reactions, allowing researchers to study the immediate effects of ATP on these pathways .
Pharmacokinetics
It is known that the compound is biologically inactive until it is activated by uv illumination . This allows for precise control over the timing and location of ATP release, which can be crucial in certain experimental setups .
Result of Action
The activation of “Caged ATP” results in a rapid and highly localized increase in ATP concentration within the cell . This can trigger ATP-dependent processes, leading to various molecular and cellular effects depending on the specific biochemical pathways involved .
Action Environment
The action of “Caged ATP” can be influenced by environmental factors such as light intensity and wavelength . The compound is activated by UV illumination at a wavelength of 360 nm . Therefore, the presence of light at this wavelength is a crucial factor in the compound’s action. Additionally, the compound should be stored in a freezer and protected from light to maintain its stability .
Safety and Hazards
As this compound is intended for research use only, it is not intended for human or veterinary use. Therefore, appropriate safety measures should be taken when handling this compound.
Orientations Futures
Propriétés
IUPAC Name |
trisodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [1-(2-nitrophenyl)ethoxy-oxidophosphoryl] phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N6O15P3.3Na/c1-9(10-4-2-3-5-11(10)24(27)28)37-41(31,32)39-42(33,34)38-40(29,30)35-6-12-14(25)15(26)18(36-12)23-8-22-13-16(19)20-7-21-17(13)23;;;/h2-5,7-9,12,14-15,18,25-26H,6H2,1H3,(H,29,30)(H,31,32)(H,33,34)(H2,19,20,21);;;/q;3*+1/p-3/t9?,12-,14-,15-,18-;;;/m1.../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDIHGLQHFXDYKV-LLSCZPFRSA-K | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1[N+](=O)[O-])OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O.[Na+].[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC=CC=C1[N+](=O)[O-])OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O.[Na+].[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6Na3O15P3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
722.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





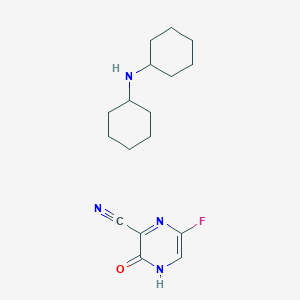


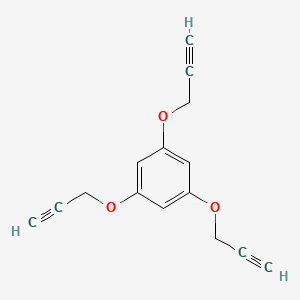
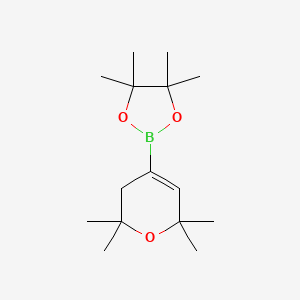
![4,4,5,5-Tetramethyl-2-[4-(10-phenylanthracen-9-yl)phenyl]-1,3,2-dioxaborolane](/img/structure/B3026830.png)
![1,4-Dioxaspiro[4.5]decan-8-ylhydrazine](/img/structure/B3026832.png)
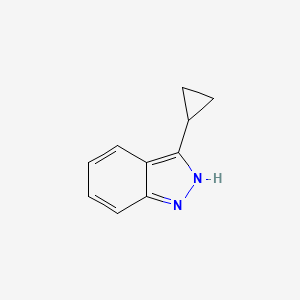
![(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate](/img/structure/B3026836.png)
